REACTION_CXSMILES
|
[Cl-].[NH4+:2].[NH3:3].[Cl:4][C:5]1[CH:6]=[C:7]([S:11]([N:14]2[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]2)(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1.[C-:21]#N.[Na+]>CN(C)C=O>[NH2:2][C:17]1([C:21]#[N:3])[CH2:18][CH2:19][N:14]([S:11]([C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([Cl:4])[CH:6]=2)(=[O:13])=[O:12])[CH2:15][CH2:16]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
724 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated aqueous sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer and the aqueous layer were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was then further extracted with ethyl acetate:n-hexane (4:1)
|
Type
|
WASH
|
Details
|
washed with water (×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)S(=O)(=O)C1=CC(=CC=C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |